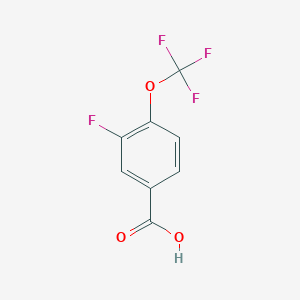

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses in industry or research .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Application in Testicular Injury Treatment

Specific Scientific Field

Biomedical Research and Pharmacology

Summary of the Application

The compound “3-(4-methoxyphenyl) acrylic acid”, a derivative of cinnamic acid, has been synthesized and investigated for its effects on iron-induced testicular injury and oxidative stress .

Methods of Application or Experimental Procedures

The compound was evaluated for its Ferric Reducing Antioxidant Power (FRAP), DPPH free radical scavenging activity, and iron chelating potential. Oxidative testicular damage treatments were induced through the ex vivo incubation of tissue supernatant and 0.1 mM FeSO4 for 30 min at 37°C with different concentrations of the compound .

Results or Outcomes

The compound showed potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress. It was found to have a significant scavenging property, and a significant rise in Glutathione (GSH) level and activity of Superoxide Dismutase (SOD) were observed .

Application in Breast Cancer Treatment

Specific Scientific Field

Cancer Research and Pharmacology

Summary of the Application

A hybrid compound of chalcone-salicylate, which includes a “(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate” moiety, has been synthesized and studied for its potential cytotoxic activity against breast cancer .

Methods of Application or Experimental Procedures

The compound was synthesized using a linker mode approach under reflux condition. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and Molecular Dynamics (MD) simulation .

Results or Outcomes

The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It is predicted that the compound has a cytotoxic activity potency against breast cancer through Estrogen Receptor alpha (ERα) inhibition .

Application in Antioxidant Research

Specific Scientific Field

Pharmaceutical Chemistry and Antioxidant Research

Summary of the Application

The compound “3-(4-Methoxyphenyl)propionic acid” is structurally similar to “3-(4-Methoxyphenyl) acrylic acid”, a derivative of cinnamic acid. This derivative has been synthesized and investigated for its effects on iron-induced testicular injury and oxidative stress .

Methods of Application or Experimental Procedures

The compound was evaluated for its Ferric Reducing Antioxidant Power (FRAP), DPPH free radical scavenging activity, and iron chelating potential .

Results or Outcomes

The compound showed potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .

Safety And Hazards

Orientations Futures

Propriétés

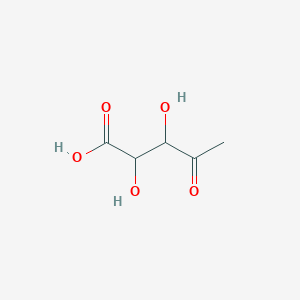

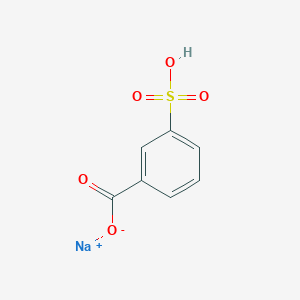

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAEBWSGUNHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.